(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one
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Overview
Description
(Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are known for their diverse biological activities and are characterized by the presence of an α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between a substituted benzaldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve refluxing the reactants in ethanol or methanol for several hours to achieve the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.
Substitution: The fluorobenzyl ether moiety can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols or saturated ketones.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activities.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound exhibits promising pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. It is being investigated as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to its observed biological effects.
Comparison with Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and a closed pyran ring.
Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system, known for its anti-inflammatory and anticancer properties.
Uniqueness: (Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one is unique due to the presence of the cyclopropyl group and the fluorobenzyl ether moiety, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H17FO3 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C19H17FO3/c20-16-8-4-13(5-9-16)12-23-17-3-1-2-15(10-17)19(22)11-18(21)14-6-7-14/h1-5,8-11,14,22H,6-7,12H2/b19-11+ |
InChI Key |
HZXNWABORVYKOE-YBFXNURJSA-N |
Isomeric SMILES |
C1CC1C(=O)/C=C(\C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)/O |
Canonical SMILES |
C1CC1C(=O)C=C(C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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